Cas no 76464-92-1 (Ethyl(2-iodophenyl)methylamine)

Ethyl(2-iodophenyl)methylamine is a halogenated aromatic amine with a molecular formula of C9H12IN. This compound features an ethylamine group attached to a 2-iodophenyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, facilitating the construction of complex aromatic frameworks. Its structural versatility allows for further functionalization, making it useful in medicinal chemistry for the development of bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity to light and moisture. High purity grades are available to ensure consistent performance in synthetic applications.
Ethyl(2-iodophenyl)methylamine structure
76464-92-1 structure
Product name:Ethyl(2-iodophenyl)methylamine
CAS No:76464-92-1
MF:C9H12IN
MW:261.102754592896
CID:2158177

Ethyl(2-iodophenyl)methylamine Chemical and Physical Properties

Names and Identifiers

    • Ethyl-(2-iodo-benzyl)-amine
    • Ethyl(2-iodophenyl)methylamine
    • Inchi: InChI=1S/C9H12IN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
    • InChI Key: MUKNTRPGCMWOOF-UHFFFAOYSA-N
    • SMILES: CCNCC1=CC=CC=C1I

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3

Ethyl(2-iodophenyl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E195565-125mg
Ethyl[(2-iodophenyl)methyl]amine
76464-92-1
125mg
$ 465.00 2022-06-05
Fluorochem
088722-1g
Ethyl-(2-iodo-benzyl)-amine
76464-92-1
1g
£602.00 2022-03-01
TRC
E195565-250mg
Ethyl[(2-iodophenyl)methyl]amine
76464-92-1
250mg
$ 770.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438341-1g
N-(2-iodobenzyl)ethanamine
76464-92-1 97%
1g
¥7308.00 2024-07-28
A2B Chem LLC
AH58678-1g
N-(2-Iodobenzyl)ethanamine
76464-92-1 95%
1g
$624.00 2024-04-19
A2B Chem LLC
AH58678-2.5g
N-(2-Iodobenzyl)ethanamine
76464-92-1 95%
2.5g
$993.00 2024-04-19
Crysdot LLC
CD12035494-1g
N-(2-Iodobenzyl)ethanamine
76464-92-1 97%
1g
$703 2024-07-24

Additional information on Ethyl(2-iodophenyl)methylamine

Ethyl(2-iodophenyl)methylamine: A Comprehensive Overview

Ethyl(2-iodophenyl)methylamine is a significant compound in the realm of pharmaceutical chemistry, playing a crucial role in the synthesis and development of various bioactive molecules. With a CAS number of 76464-92-1, this compound has garnered attention due to its unique structural and chemical properties, which make it a valuable intermediate in the creation of more complex pharmaceutical agents. This article provides an in-depth exploration of Ethyl(2-iodophenyl)methylamine, delving into its chemical characteristics, synthetic pathways, and its emerging applications in medicinal chemistry.

The molecular structure of Ethyl(2-iodophenyl)methylamine consists of an ethyl group attached to a methylamine moiety, with the iodine substituent located on a phenyl ring. This configuration imparts distinct reactivity that is exploited in various synthetic transformations. The presence of the iodine atom, for instance, makes the compound highly suitable for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems found in numerous pharmacologically active compounds.

In recent years, Ethyl(2-iodophenyl)methylamine has been extensively studied for its potential in drug discovery. Its incorporation into molecular frameworks has led to the development of novel compounds with enhanced biological activities. Notably, researchers have leveraged this compound to synthesize derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The ability to introduce diverse functional groups while maintaining the integrity of the core iodophenyl scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of their synthetic targets.

The synthesis of Ethyl(2-iodophenyl)methylamine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of 2-iodobenzaldehyde with methylamine, followed by ethylation to introduce the ethyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the desired molecular architecture efficiently. These synthetic methodologies highlight the compound's versatility and its importance as a building block in modern organic synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of Ethyl(2-iodophenyl)methylamine's reactivity and its role in drug design. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing valuable information for rational drug design. By integrating experimental data with computational predictions, researchers can predict the binding affinity and selectivity of their designed molecules more accurately. This synergy between experimental and computational approaches has accelerated the discovery pipeline for new therapeutic agents.

The pharmaceutical industry has shown particular interest in Ethyl(2-iodophenyl)methylamine due to its potential applications in developing next-generation therapeutics. For instance, its incorporation into kinase inhibitors has demonstrated promising results in preclinical studies. These inhibitors target aberrant signaling pathways involved in cancer progression, offering hope for more effective treatments with improved patient outcomes. Additionally, derivatives of this compound have shown efficacy against infectious diseases by interfering with essential metabolic pathways in pathogens.

The environmental impact of synthesizing and utilizing Ethyl(2-iodophenyl)methylamine is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods that employ recyclable catalysts and solvent-free conditions are being explored to enhance sustainability without compromising yield or purity. Such initiatives align with global efforts to promote green chemistry principles and ensure that pharmaceutical development remains environmentally responsible.

In conclusion, Ethyl(2-iodophenyl)methylamine is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features enable diverse synthetic applications, making it an indispensable tool for medicinal chemists. As our understanding of its chemical properties continues to evolve, so too will its role in creating innovative therapeutic agents that address unmet medical needs. The ongoing research into this compound underscores its importance as a cornerstone in modern drug discovery efforts.

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